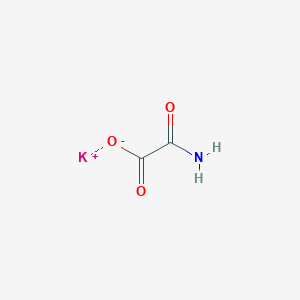

Oxamic Acid Potassium Salt

Descripción general

Descripción

Oxamic acid potassium salt, also known as potassium oxamate, is a chemical compound derived from oxamic acid. It is a potassium salt of oxamic acid and is often used in various chemical and industrial applications due to its unique properties. The compound is known for its role as a precursor in the generation of carbamoyl radicals, which are useful in various synthetic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxamic acid potassium salt can be synthesized through the reaction of oxamic acid with potassium hydroxide. The process involves dissolving oxamic acid in water and then adding potassium hydroxide to the solution. The reaction mixture is then heated to facilitate the formation of the potassium salt. The resulting solution is cooled, and the this compound is precipitated out .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: Oxamic acid potassium salt undergoes various chemical reactions, including:

Decarboxylation: this compound can undergo oxidative decarboxylation to generate carbamoyl radicals.

Common Reagents and Conditions:

Oxidizing Agents: Potassium persulfate is commonly used as an oxidizing agent in the decarboxylation reactions.

Reaction Conditions: The reactions are typically carried out under controlled temperature and light conditions to ensure the efficient generation of carbamoyl radicals.

Major Products Formed:

Carbamoyl Radicals: These radicals can further react with unsaturated systems to produce a wide range of important amides.

Urethanes, Ureas, and Thioureas: The oxidative decarboxylation of this compound provides a straightforward entry for the preparation of these compounds.

Aplicaciones Científicas De Investigación

Perovskite Solar Cells

Recent studies have highlighted the role of Oxamic Acid Potassium Salt (OAPS) as a bifunctional additive in perovskite solar cells (PSCs). The Lewis base group of OAPS interacts with uncoordinated lead ions in the perovskite structure, reducing nonradiative recombination losses. This interaction leads to enhanced power conversion efficiency (PCE), which increased from 19.98% to 23.02%, along with improved stability of the solar cells over extended periods .

Key Findings:

- PCE Improvement: From 19.98% to 23.02%.

- Fill Factor: Reached up to 81.90%.

- Stability: Maintained 93% of initial PCE after 2000 hours of storage.

Carbamoyl Radical Formation

This compound serves as a precursor for carbamoyl radicals, which are crucial in various organic transformations. For instance, it has been utilized in metal-free oxidative decarboxylation processes to synthesize urethanes and ureas effectively. This method operates at room temperature and employs visible light as a catalyst, demonstrating compatibility with a wide range of oxamic acids .

Mechanism Overview:

- Oxidative Decarboxylation: Converts oxamic acids into carbamoyl radicals.

- Applications: Useful for synthesizing chiral amides without racemization.

Hygroscopic Properties

Research has indicated that this compound affects the hygroscopic behavior of mixed particles, such as those containing potassium chloride (KCl). When mixed with KCl, the presence of oxamic acid alters deliquescence points and water uptake characteristics, impacting atmospheric chemistry and aerosol formation .

Hygroscopic Behavior Insights:

- Deliquescence Transition: Observed at lower relative humidity (79% RH) due to oxamic acid's presence.

- Water Uptake Variations: The mixture shows reduced hygroscopic growth compared to pure KCl, indicating potential implications for climate models.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Outcomes/Findings |

|---|---|---|

| Materials Science | Bifunctional additive in perovskite solar cells | PCE improved from 19.98% to 23.02%, enhanced stability |

| Organic Synthesis | Precursor for carbamoyl radicals in organic transformations | Efficient synthesis of urethanes and chiral amides |

| Environmental Chemistry | Affects hygroscopic properties of mixed particles | Alters deliquescence points; impacts aerosol formation |

| Safety Considerations | Subject to regulatory restrictions in consumer products | Restricted use in cosmetics at high concentrations |

Mecanismo De Acción

The primary mechanism of action of oxamic acid potassium salt involves the generation of carbamoyl radicals through oxidative decarboxylation. These radicals are highly reactive and can participate in various chemical transformations. The oxidative decarboxylation can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . The generated carbamoyl radicals can further add to unsaturated systems, leading to the formation of important amides and other compounds .

Comparación Con Compuestos Similares

Oxalic Acid: Oxamic acid potassium salt is derived from oxalic acid, which is a dicarboxylic acid with similar chemical properties.

Potassium Oxalate: This compound is another potassium salt of oxalic acid and shares some similarities with this compound in terms of its chemical reactivity.

Uniqueness: this compound is unique due to its ability to generate carbamoyl radicals, which are highly reactive and useful in various synthetic processes. This property distinguishes it from other similar compounds like oxalic acid and potassium oxalate .

Actividad Biológica

Oxamic Acid Potassium Salt (OAPS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of the biological activities associated with OAPS, supported by research findings, data tables, and case studies.

This compound is a potassium salt derivative of oxamic acid, with the chemical formula . It is characterized by its solubility in water and its ability to interact with various biological systems. The compound's structure allows it to engage in biochemical pathways that may influence cellular activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of OAPS. Research indicates that oxamic acid and its salts can exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that oxalic acid, a related compound, displays antimicrobial activity against several bacterial strains including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 250 mg/L |

| Bacillus subtilis | 200 mg/L |

| Pseudomonas aeruginosa | 300 mg/L |

| Staphylococcus aureus | 150 mg/L |

The table above summarizes the MIC values for various bacterial strains tested against OAPS. The results indicate that OAPS exhibits effective antibacterial properties, which could be utilized in agricultural practices to control plant pathogens.

Case Studies on Biological Applications

- Agricultural Use : A study conducted on the efficacy of OAPS as a biopesticide demonstrated its ability to reduce bacterial blight in crops. The application of OAPS resulted in a significant decrease in disease severity compared to untreated controls, showcasing its potential as an eco-friendly alternative to synthetic pesticides.

- Medical Research : In a clinical setting, OAPS has been investigated for its role as a cholinesterase inhibitor, which is relevant for treating diseases such as Alzheimer's. Preliminary findings suggest that OAPS may enhance cholinergic activity, leading to improved cognitive function in animal models .

The biological activity of OAPS can be attributed to its interaction with cellular components. It is believed that OAPS may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. Additionally, its role as a cholinesterase inhibitor suggests potential interactions with neurotransmitter systems in higher organisms.

Safety and Toxicology

While exploring the biological activity of OAPS, it is crucial to consider its safety profile. Studies indicate that oxalic acid salts are generally well-tolerated at low concentrations; however, high doses can lead to toxicity and adverse effects such as nephrotoxicity . Further research is needed to establish safe dosage levels for both agricultural and medical applications.

Propiedades

IUPAC Name |

potassium;oxamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCBKISHMXGLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175386 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-31-1 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.